molecular formula C20H22ClN3O3 B4185786 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide

2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide

Cat. No. B4185786
M. Wt: 387.9 g/mol
InChI Key: PBGWSLCQYJXBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound also inhibits the growth and proliferation of cancer cells by blocking the cell cycle progression.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and DNA damage. Additionally, this compound can also modulate the activity of various enzymes, including caspases and kinases, which play crucial roles in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at higher concentrations, which may limit its clinical applications.

Future Directions

There are several future directions for the research on 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide. One of the major directions is to explore the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to investigate the efficacy and safety of this compound in preclinical and clinical trials. Additionally, studies are also needed to explore the mechanism of action of this compound in greater detail and to identify other potential applications in various fields of scientific research.

Scientific Research Applications

2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14-6-7-15(21)12-18(14)22-20(25)17-13-16(24(26)27)8-9-19(17)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGWSLCQYJXBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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